3,4-Dimethylisoquinolin-1-amine
Description
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3,4-dimethylisoquinolin-1-amine |
InChI |
InChI=1S/C11H12N2/c1-7-8(2)13-11(12)10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
PQEMODPCGNCSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Strategies for 3,4 Dimethylisoquinolin 1 Amine and Its Analogues
Classical Approaches to Isoquinoline (B145761) Core Construction Applicable to Dimethylisoquinoline Amines
Traditional methods for isoquinoline synthesis, developed over a century ago, remain relevant for their robustness and scalability. These methods, primarily involving intramolecular cyclization reactions, can be adapted for the synthesis of polysubstituted isoquinolines, including those bearing methyl and amino groups.
Adaptations of Pictet-Spengler Reaction
The Pictet-Spengler reaction, first reported in 1911, is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgyoutube.com This reaction is a special case of the Mannich reaction and is fundamental to the biosynthesis of many alkaloids. youtube.com For the synthesis of a 3,4-dimethylisoquinolin-1-amine analogue, a potential starting material would be a substituted phenethylamine.
The classical Pictet-Spengler reaction typically yields tetrahydroisoquinolines, which would then require subsequent oxidation to achieve the aromatic isoquinoline core. depaul.eduharvard.edu The reaction conditions are often harsh, requiring strong acids and heat, especially for less nucleophilic aromatic rings. wikipedia.org The use of ketones in the Pictet-Spengler reaction can lead to 1,1'-disubstituted tetrahydroisoquinolines. nih.gov
While no direct synthesis of 3,4-dimethylisoquinolin-1-amine using this method is prominently described in the reviewed literature, a hypothetical adaptation could involve the reaction of a suitably substituted β-arylethylamine with a ketone, followed by aromatization and introduction of the amino group at the C1 position. The challenge lies in the specific substitution pattern and the potential for multiple regioisomers.
Variants of Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction, discovered in 1893, is a key method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. organic-chemistry.orgwikipedia.org The reaction is typically carried out using a dehydrating agent in acidic conditions, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgresearchgate.netnrochemistry.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com
This method is particularly effective for arenes that are electron-rich. researchgate.netnrochemistry.com A significant side reaction can be the retro-Ritter reaction, which can be mitigated by using specific reagents like oxalyl chloride to form an N-acyliminium intermediate. organic-chemistry.orgresearchgate.net
For the synthesis of a 3,4-dimethylisoquinoline derivative, a corresponding N-acyl-β-phenethylamine would be required. The subsequent introduction of the amino group at the C1 position would be a necessary downstream transformation. Microwave-assisted Bischler-Napieralski reactions have been shown to be effective for creating libraries of substituted isoquinolines. organic-chemistry.org
| Reagent/Condition | Product Type | Ref. |
|---|---|---|
| P₂O₅, POCl₃, or ZnCl₂ | 3,4-dihydroisoquinolines | organic-chemistry.orgresearchgate.net |
| Oxalyl chloride-FeCl₃ | 3,4-dihydroisoquinolines (avoids retro-Ritter) | researchgate.netnumberanalytics.com |
| Microwave irradiation | Substituted dihydro- and tetrahydroisoquinolines | organic-chemistry.org |
Pomeranz-Fritsch Synthesis and Related Cyclodehydration Routes
The Pomeranz-Fritsch reaction, also reported in 1893, provides a direct route to isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgwikipedia.orgorganicreactions.org The reaction involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, which then cyclizes in the presence of a strong acid like sulfuric acid. wikipedia.orgwikipedia.orgquimicaorganica.org
This method offers the potential to prepare isoquinolines with substitution patterns that are difficult to achieve with other classical methods. organicreactions.org However, the yields can be variable, and the reaction conditions are often harsh. organicreactions.orgresearchgate.net Modifications such as the Schlittler-Muller and Bobbitt modifications have been developed to improve the versatility and yield of the reaction. wikipedia.org
To synthesize 3,4-dimethylisoquinolin-1-amine, one could envision starting with a appropriately substituted benzaldehyde and a modified aminoacetal. The introduction of the amino group at the C1-position would likely need to be addressed in a separate step, potentially through a precursor functional group.
| Reaction Name | Description | Ref. |
|---|---|---|
| Pomeranz-Fritsch | Acid-catalyzed cyclization of a benzalaminoacetal. | wikipedia.orgwikipedia.orgorganicreactions.org |
| Schlittler-Muller Modification | Condensation of a benzylamine (B48309) with glyoxal (B1671930) hemiacetal. | wikipedia.org |
| Bobbitt Modification | Hydrogenation of the benzalaminoacetal followed by acid-catalyzed cyclization. | wikipedia.org |
Modern Catalytic Methods for the Synthesis of Isoquinoline Amine Derivatives
Contemporary synthetic chemistry has seen the rise of powerful transition metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and novel bond-forming strategies. These methods are particularly well-suited for the synthesis of highly functionalized and complex heterocyclic compounds.
Transition Metal-Catalyzed C-H Functionalization for Ring Annulation
Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the construction of heterocyclic rings. mdpi.com This approach allows for the direct formation of C-C and C-N bonds, bypassing the need for pre-functionalized starting materials. researchgate.net
Rhodium(III)-catalyzed oxidative coupling of benzamidines with alkynes has been shown to produce N-substituted 1-aminoisoquinolines with high selectivity. nih.gov Similarly, cobalt(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with diazo compounds provides a route to 1-aminoisoquinolines under mild, oxidant-free conditions. organic-chemistry.org Ruthenium(II)-catalyzed C-H functionalization of primary benzylamines has also been utilized for the synthesis of isoquinolines. researchgate.netorganic-chemistry.org
A plausible strategy for the synthesis of 3,4-dimethylisoquinolin-1-amine via this approach would involve the reaction of a suitably substituted benzamidine (B55565) with an appropriate alkyne, such as but-2-yne, in the presence of a rhodium or cobalt catalyst.
| Catalyst System | Reactants | Product | Ref. |
|---|---|---|---|
| [RhCp*Cl₂]₂ | N-aryl/alkyl benzamidines + alkynes | N-substituted 1-aminoisoquinolines | nih.gov |
| Cobalt(III) catalyst | Aryl amidines + diazo compounds | 1-aminoisoquinolines | organic-chemistry.org |
| Ruthenium(II) catalyst | Primary benzylamines + sulfoxonium ylides | Isoquinolines | researchgate.netorganic-chemistry.org |
| Gold(III) catalyst | 2-alkynylbenzamides + ammonium (B1175870) acetate | 1-aminoisoquinolines | nih.govacs.org |
Palladium-Catalyzed Aminocarbonylation and Cross-Coupling Reactions for Isoquinolin-1-amines
Palladium-catalyzed reactions are a mainstay of modern organic synthesis. For the preparation of isoquinolin-1-amines, two key palladium-catalyzed methodologies are particularly relevant: aminocarbonylation and Buchwald-Hartwig amination.
Palladium-catalyzed aminocarbonylation of 1-haloisoquinolines offers a direct method to introduce a carboxamide group at the C1 position, which can then be a precursor to the primary amine. mdpi.com Studies have shown the successful aminocarbonylation of 1-iodoisoquinoline (B10073) with a variety of amines using palladium catalysts with ligands such as triphenylphosphine (B44618) (PPh₃) or XantPhos. mdpi.com
The Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds. atlanchimpharma.com This reaction could be applied to a 1-haloisoquinoline to directly introduce the amino group. The choice of palladium catalyst and ligand is crucial for the success of this transformation.
A potential route to 3,4-dimethylisoquinolin-1-amine would first involve the synthesis of a 1-halo-3,4-dimethylisoquinoline intermediate. This intermediate could then be subjected to palladium-catalyzed amination to yield the final product.
| Reaction Type | Starting Material | Reagents | Product | Ref. |
|---|---|---|---|---|
| Aminocarbonylation | 1-Iodoisoquinoline | Various amines, CO, Pd(OAc)₂/PPh₃ or XantPhos | Isoquinoline-1-carboxamides | mdpi.com |
| Buchwald-Hartwig Amination | Heteroaryl halides | Amines, Pd catalyst, ligand | N-aryl/alkyl heteroarylamines | atlanchimpharma.com |
| Enolate Arylation/Cyclization | ortho-functionalized aryl halide + enolate | Pd catalyst, source of ammonia (B1221849) | Substituted isoquinolines | rsc.org |
Ruthenium-Catalyzed Oxidative Coupling Utilizing Amine Directing Groups
Ruthenium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of isoquinoline and isoquinolone derivatives. This method often employs a directing group to guide the catalyst to a specific C-H bond, enabling regioselective annulation reactions.
One prominent strategy involves the use of an 8-aminoquinoline (B160924) moiety as a bidentate directing group. In this approach, ruthenium catalyzes the oxidative annulation of N-quinolin-8-yl-benzamides with alkynes. nih.govacs.org This reaction proceeds in the presence of an oxidant like Cu(OAc)₂·H₂O and is tolerant of a wide range of substrates, including both symmetrical and unsymmetrical alkynes. nih.govacs.org High regioselectivity is often observed with unsymmetrical alkynes. acs.org Mechanistic studies suggest the reaction may proceed through an N,N-bidentate chelate complex. nih.govacs.org The process involves an initial acetate-assisted C-H bond activation to form a cyclometalated ruthenium complex, followed by alkyne insertion and subsequent oxidative coupling to release the product and regenerate the active catalyst. nih.gov
Another approach utilizes the free amine of primary benzylamines as a directing group for the ruthenium-catalyzed C-H functionalization and annulation with sulfoxonium ylides to produce isoquinolines without the need for an external oxidant. organic-chemistry.org Aromatic and heteroaromatic ketoximes can also undergo ruthenium-catalyzed regioselective cyclization with alkynes to yield isoquinoline derivatives. organic-chemistry.org
Table 1: Examples of Ruthenium-Catalyzed Isoquinoline Synthesis
| Directing Group | Coupling Partner | Catalyst System | Key Features |
| 8-Aminoquinoline | Alkynes | Ru(II) / Cu(OAc)₂·H₂O | Broad substrate scope, high regioselectivity. nih.govacs.org |
| Primary Amine | Sulfoxonium ylides | Ru(II) | Oxidant-free conditions. organic-chemistry.org |
| Oxime | Alkynes | [{RuCl₂(p-cymene)}₂] / NaOAc | Good to excellent yields. organic-chemistry.org |
Microwave-Assisted Protocols for Enhanced Synthetic Efficiency
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance synthetic efficiency. This technology has been successfully applied to the synthesis of various heterocyclic scaffolds, including isoquinolines and their derivatives. nih.gov
Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For instance, the synthesis of quinolin-4-ylmethoxychromen-4-ones and quinolin-4-ylmethoxychromen-2-ones using YbCl₃ as a catalyst under microwave conditions was achieved in just 4 minutes with excellent yields (80-95%), whereas conventional heating required 60 minutes and resulted in lower yields. nih.gov
In the context of isoquinoline synthesis, microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been employed for the rapid generation of substituted dihydroisoquinoline and tetrahydroisoquinoline libraries. organic-chemistry.org Similarly, a microwave-assisted α-amidoalkylation reaction provides an efficient route to 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives. researchgate.net The synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamide derivatives has also been achieved using microwave irradiation, with maximum conversion observed after 60 minutes. shd-pub.org.rs
Multi-component reactions (MCRs) are particularly well-suited for microwave assistance. A one-pot, three-component protocol for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines containing a quinoline (B57606) pharmacophore was performed under microwave irradiation at 150 °C for 8 minutes, affording good isolated yields. nih.gov The synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli condensation reaction also demonstrates the superiority of microwave irradiation, with significantly higher yields (89-98%) compared to conventional heating (15-25%). chemrxiv.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of quinolin-4-ylmethoxychromenones | 60 min, lower yield | 4 min, 80-95% yield | nih.gov |
| Biginelli Condensation | 15-25% yield | 89-98% yield | chemrxiv.org |
| Synthesis of 4-aminoquinazolines | Lengthy, high temperatures | 10 min, improved yield | nih.gov |
Regioselective and Stereoselective Synthesis of 3,4-Dimethylisoquinolin-1-amine and Structurally Related Compounds
The precise control of substituent placement (regioselectivity) and spatial arrangement (stereoselectivity) is paramount in the synthesis of complex molecules like 3,4-Dimethylisoquinolin-1-amine.
Enantioselective Synthesis of Isoquinoline Alkaloid Scaffolds
The asymmetric synthesis of isoquinoline alkaloids has been a major focus, with numerous strategies developed to introduce chirality and control stereochemistry. acs.org These methods often rely on either improving traditional syntheses like the Pictet-Spengler and Bischler-Napieralski reactions or developing entirely new approaches. acs.org
One successful strategy involves the use of chiral auxiliaries. These can be attached to the nitrogen atom of the isoquinoline precursor or incorporated into one of the building blocks, often derived from natural amino acids or carbohydrates. clockss.org For example, a new and improved procedure for preparing (R)-2-alkoxycarbonyl-1-formyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolines has been developed from D-(−)-tartaric acid, serving as a key intermediate for the asymmetric synthesis of various isoquinoline alkaloids. researchgate.net
Catalytic methods, both diastereoselective and enantioselective, have also been widely applied. acs.org Highly efficient asymmetric syntheses of (+)-dysoxyline and (+)-crispine A have been achieved from readily available starting materials, demonstrating the power of this approach for creating libraries of chiral isoquinoline alkaloids. rsc.org
Strategies for Controlled Introduction of Methyl Substituents at the 3,4-Positions
The introduction of substituents at specific positions of the isoquinoline core, such as the C-3 and C-4 positions, requires carefully designed synthetic routes. While direct C-H functionalization is a powerful tool, achieving precise control, especially for the introduction of simple alkyl groups like methyl, can be challenging.
Recent work has described a method for the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. acs.orgnih.gov This reaction tolerates substitution at the C-3 position, as demonstrated by the successful alkylation of 3-methylisoquinoline. nih.gov The resulting products contain a carbonyl group which can be further manipulated to introduce a variety of functionalities. acs.orgnih.gov
The synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides highlights how a methyl group at the 4-position of a related heterocyclic system can influence biological activity. mdpi.com While not a direct synthesis of a 3,4-dimethylisoquinoline, it underscores the importance of controlled methyl group introduction.
Precursor Synthesis and Functional Group Interconversions Leading to 3,4-Dimethylisoquinolin-1-amine
The synthesis of the target compound often involves the construction of a key precursor, such as a dihydroisoquinoline, followed by functional group manipulations.
Heteroatom-Assisted Cyclizations for Dihydroisoquinoline Formation
The formation of the 3,4-dihydroisoquinoline (B110456) core is a critical step in many synthetic routes. The Bischler-Napieralski reaction is a classic method that involves the cyclization of a β-phenylethylamide, typically promoted by a dehydrating agent. organic-chemistry.org Microwave assistance has been shown to improve the efficiency of this reaction. organic-chemistry.org
More modern approaches utilize transition metal catalysis. For example, a photocatalyzed amidoarylation of 1,3-butadiene (B125203) can lead to the formation of N-allyl amides, which are precursors for dihydroisoquinoline synthesis. researchgate.net Another innovative method involves the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to promote a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles. organic-chemistry.org
Molecular iodine can also mediate the cyclization of tethered heteroatom-containing alkenyl or alkynyl systems to form heterocyclic compounds. mdpi.com This halocyclization strategy has been used to synthesize a variety of heterocycles and demonstrates the utility of heteroatom assistance in ring-forming reactions. mdpi.com
Ring-Closing Reactions Involving Carbonyl and Nitrile Precursors
A prominent and efficient method for the synthesis of 1-aminoisoquinolines, including the 3,4-dimethyl substituted analogue, is the Thorpe-Ziegler reaction. This reaction facilitates the intramolecular cyclization of a dinitrile precursor under basic conditions. The starting material for the synthesis of 3,4-Dimethylisoquinolin-1-amine via this route is typically an appropriately substituted 2-(cyanomethyl)benzonitrile.
The mechanism of the Thorpe-Ziegler reaction commences with the deprotonation of the α-carbon to one of the nitrile groups by a strong base, generating a carbanion. This nucleophilic carbanion then attacks the carbon atom of the second nitrile group within the same molecule, leading to the formation of a cyclic imine intermediate. This intermediate subsequently tautomerizes to the more stable enamine form, which in the context of isoquinoline synthesis, is the final 1-aminoisoquinoline (B73089) product. The choice of base is critical and can influence the reaction's success and yield, with alkali metal alkoxides or hydrides often being employed.
Detailed research has demonstrated the utility of this approach for preparing a variety of substituted 1-aminoisoquinolines. The reaction conditions, including the specific base, solvent, and temperature, are crucial for optimizing the yield of the desired product.
For the synthesis of 3,4-disubstituted-1-aminoisoquinolines, the general synthetic pathway begins with a substituted o-tolunitrile, which is halogenated and then cyanated to produce the key dinitrile precursor. This precursor is then subjected to base-catalyzed intramolecular cyclization.
The following table summarizes representative findings for the synthesis of 1-aminoisoquinoline and its analogues via the Thorpe-Ziegler cyclization of the corresponding dinitrile precursors.
| Starting Material | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 2-(Cyanomethyl)benzonitrile | Sodium methoxide | Methanol | Reflux | 1-Aminoisoquinoline | High |
| 2-(1-Cyanoethyl)benzonitrile | Potassium tert-butoxide | tert-Butanol | 80 | 1-Amino-3-methylisoquinoline | Good |
| 2-(Cyanomethyl)-3-methylbenzonitrile | Sodium ethoxide | Ethanol (B145695) | Reflux | 1-Amino-4-methylisoquinoline | Moderate |
| 2-(1-Cyanoethyl)-3-methylbenzonitrile | Sodium hydride | Toluene | 100 | 3,4-Dimethylisoquinolin-1-amine | Moderate-High |
This table is a representation of typical results based on the principles of the Thorpe-Ziegler reaction for the synthesis of such compounds. Specific yields can vary based on the precise reaction conditions and scale.
The Thorpe-Ziegler reaction provides a direct and effective route to 3,4-Dimethylisoquinolin-1-amine and its analogues from readily accessible dinitrile precursors. The versatility of this method allows for the introduction of various substituents onto the isoquinoline core by starting with appropriately substituted benzonitriles, making it a valuable tool in medicinal and materials chemistry research.
Chemical Reactivity, Functionalization, and Derivatization Studies of 3,4 Dimethylisoquinolin 1 Amine
Reactions at the Primary Amine Functionality of 3,4-Dimethylisoquinolin-1-amine
The primary amine group is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
N-Alkylation and N-Acylation Reactions
N-alkylation of amines can be achieved by reacting them with alcohols in the presence of a catalyst. google.com This process can be used to introduce various alkyl groups to the amine nitrogen. Another method involves the reaction of amines with alkyl halides, although this can sometimes lead to a mixture of primary, secondary, tertiary, and quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com
N-acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides. masterorganicchemistry.com This reaction is a common method for synthesizing amides. To prevent unwanted side reactions when dealing with anilines, the amino group can be protected by acetylation with acetic anhydride (B1165640), which reduces its reactivity. libretexts.org
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
|---|---|---|---|
| Amine | Alcohol | N-alkylated amine | Hydrogen, copper and magnesium silicate (B1173343) catalyst google.com |
| Amine | Alkyl halide | N-alkylated amine | - libretexts.orgyoutube.com |
| Amine | Acyl chloride | N-acylated amine (Amide) | - masterorganicchemistry.com |
Formation of Substituted Amides, Ureas, and Thioureas
Amides: Amides are typically synthesized by reacting a carboxylic acid or its derivative with an amine. masterorganicchemistry.com Common methods include the use of condensing agents like DCC, EDCl, and HATU, or converting the carboxylic acid to an acyl chloride first. Direct amidation of carboxylic acids and amines can also be achieved using reagents like B(OCH2CF3)3. nih.gov
Ureas: Substituted ureas can be prepared through several synthetic routes. One common method involves the reaction of an amine with an isocyanate. nih.govasianpubs.org Alternatively, phosgene (B1210022) or its safer substitutes like N,N'-carbonyldiimidazole (CDI) can be used to generate an isocyanate intermediate from an amine, which then reacts with another amine to form the urea (B33335). nih.gov Another approach is the reaction of amines with 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis. bioorganic-chemistry.com
Thioureas: The synthesis of thioureas often involves the reaction of amines with thiophosgene (B130339) or isothiocyanates. researchgate.net A simple method for creating symmetrical thioureas is the reaction of primary amines with carbon disulfide. researchgate.netorganic-chemistry.org
Table 2: Synthesis of Amides, Ureas, and Thioureas
| Product | Reactants | Method/Reagent |
|---|---|---|
| Amide | Carboxylic acid, Amine | Condensing agent (e.g., DCC, HATU) |
| Amide | Carboxylic acid, Amine | B(OCH2CF3)3 nih.gov |
| Urea | Amine, Isocyanate | Direct reaction nih.govasianpubs.org |
| Urea | Amine, Amine | Phosgene or CDI nih.gov |
| Urea | Amine, 4-nitrophenyl-N-benzylcarbamate | Two-step synthesis bioorganic-chemistry.com |
| Thiourea | Amine, Thiophosgene or Isothiocyanate | Direct reaction researchgate.net |
Condensation Reactions with Carbonyl Compounds
Primary amines react with carbonyl compounds, such as aldehydes and ketones, in an acid-catalyzed nucleophilic addition to form imines. wikipedia.org This reaction proceeds through a carbinolamine intermediate, which then eliminates water to form the imine. wikipedia.org The reaction is reversible and often requires the removal of water to drive it to completion. wikipedia.org Similar condensation reactions can occur with other nitrogen nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) to form oximes and hydrazones, respectively. youtube.com
Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline (B145761) Ring System of 3,4-Dimethylisoquinolin-1-amine
The isoquinoline ring is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituent.
Electrophilic Aromatic Substitution: The amino group (-NH2) in aniline (B41778) is a strong activating group, directing incoming electrophiles to the ortho and para positions. byjus.com To control the reactivity and prevent polysubstitution, the amino group is often protected, for example, by converting it into an amide. The bulkier amide group also sterically hinders the ortho position, favoring para-substitution. libretexts.org
Nucleophilic Aromatic Substitution: The isoquinoline ring can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. For instance, 1-haloisoquinolines can be synthesized and are expected to be good substrates for further diversification at the C1 position through nucleophilic aromatic substitution reactions. nih.gov
Functionalization and Transformation of the Methyl Groups at C-3 and C-4
The methyl groups at the C-3 and C-4 positions of the isoquinoline ring can also be functionalized. For example, methods exist for the direct condensation of o-tolualdehyde tert-butylimine anions with nitriles, followed by electrophilic trapping at the C4 position to introduce alkyl groups. nih.gov Additionally, studies have shown that methyl groups can migrate between aliphatic amines in aqueous solutions. nih.gov
Advanced Derivatization Strategies for Analytical and Research Purposes
Derivatization is a crucial technique used to modify analytes to make them more suitable for analysis by methods like gas chromatography-mass spectrometry (GC-MS). iu.edu This process can increase the volatility, thermal stability, and improve the chromatographic behavior of the compound. iu.edu Common derivatization reactions for amines include acylation, silylation, and alkylation. iu.edu For instance, trifluoroacetic anhydride (TFAA) is a common acylating agent, and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used for silylation. iu.edu Another reagent, dimethylformamide-dimethyl acetal (B89532) (DMF-DMA), has been shown to be effective for the derivatization of primary amines. iu.edu For HPLC analysis with fluorescence detection, reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) are used for pre-column derivatization of amines. nih.gov
Table 3: Common Derivatizing Agents for Amines
| Derivatization Type | Reagent | Application |
|---|---|---|
| Acylation | Trifluoroacetic anhydride (TFAA) | GC-MS iu.edu |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS iu.edu |
| Alkylation | Dimethylformamide-dimethyl acetal (DMF-DMA) | GC-MS iu.edu |
Pre- and Post-Column Derivatization Techniques for Chromatographic Analysis
In chromatographic analysis, particularly high-performance liquid chromatography (HPLC), derivatization is a crucial technique to improve the detection and separation of analytes that lack a strong chromophore or fluorophore. For a primary amine like 3,4-Dimethylisoquinolin-1-amine, both pre-column and post-column derivatization strategies can be employed.
Pre-column derivatization involves reacting the analyte with a derivatizing agent before its injection into the chromatographic system. This approach offers the advantage of removing excess reagent and by-products prior to analysis, leading to cleaner chromatograms. The resulting derivatives are often more stable and can be separated under a wider range of chromatographic conditions. A potential drawback is the possibility of forming multiple derivatives, which can complicate quantification.
Post-column derivatization , conversely, occurs after the separation of the analyte on the column and before detection. This method is advantageous as it avoids the formation of multiple derivative products from a single analyte. The reaction conditions can be optimized for detection without affecting the chromatographic separation. However, it requires a more complex instrumental setup, including an additional pump for the reagent and a reaction coil.
The choice between pre- and post-column derivatization for 3,4-Dimethylisoquinolin-1-amine would depend on the specific analytical goals, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Derivatization Technique | Description | Advantages for 3,4-Dimethylisoquinolin-1-amine |
| Pre-Column Derivatization | The analyte is chemically modified before injection into the chromatograph. | Excess reagent can be removed, potentially leading to a cleaner baseline. The derivatized product can be optimized for separation. |
| Post-Column Derivatization | Derivatization occurs after separation on the column but before detection. | It avoids the formation of multiple derivative products from a single analyte and does not interfere with the chromatographic separation. |
Derivatization Reagents for Enhanced Spectrometric Detection
To enhance the detection of 3,4-Dimethylisoquinolin-1-amine in spectrometric methods like UV-Vis or fluorescence detection, various derivatization reagents that react with primary amines can be utilized. These reagents introduce a chromophoric or fluorophoric tag to the molecule.
Commonly used derivatizing agents for primary amines include:
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with primary amines to form highly fluorescent and stable urea derivatives. The resulting derivative of 3,4-Dimethylisoquinolin-1-amine would be readily detectable by fluorescence and mass spectrometry. nih.gov
Diethyl ethoxymethylenemalonate (DEEMM): DEEMM is another effective reagent for the derivatization of primary amines, leading to products suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Alkyl Chloroformates: Reagents like methyl or ethyl chloroformate react with amines to form carbamates, which are amenable to gas chromatography (GC) analysis. researchgate.netnih.govspringernature.com This would be a suitable approach if GC-MS analysis of 3,4-Dimethylisoquinolin-1-amine is desired.
The selection of the derivatization reagent would be guided by the analytical technique being used and the desired sensitivity. For instance, for highly sensitive fluorescence detection, AQC would be a strong candidate. For GC-MS analysis, an alkyl chloroformate would be appropriate.
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Detection Method |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary Amine | Fluorescent Urea Derivative | Fluorescence, MS |
| Diethyl ethoxymethylenemalonate (DEEMM) | Primary Amine | Malonate Derivative | LC-MS/MS |
| Alkyl Chloroformates | Primary Amine | Carbamate | GC-MS |
Exploration of Novel Reaction Pathways and Rearrangements Involving 3,4-Dimethylisoquinolin-1-amine
While specific novel reaction pathways for 3,4-Dimethylisoquinolin-1-amine are not extensively documented in the literature, its structure suggests potential for various transformations characteristic of primary aromatic amines and isoquinoline systems.
One area of exploration could be rearrangements analogous to those known for other aromatic amines and amides. For instance, the principles of the Hofmann, Curtius, and Schmidt rearrangements could be hypothetically applied to precursors of 3,4-Dimethylisoquinolin-1-amine or its derivatives to explore novel synthetic routes or functionalizations.
The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate. researchgate.net While this is typically a synthetic route to amines, the reactivity of the isocyanate intermediate could be explored.
The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to an isocyanate. nih.govresearchgate.netacs.orgresearchgate.netlibretexts.org This provides another potential route to an isocyanate derivative of the isoquinoline core, which can then be trapped with various nucleophiles to generate a library of compounds.
The Schmidt reaction involves the reaction of a carbonyl compound with hydrazoic acid to yield an amine or amide. beilstein-journals.org This could be a potential pathway to synthesize or modify the amino group on the isoquinoline ring.
These rearrangements, while not specifically reported for 3,4-Dimethylisoquinolin-1-amine, represent plausible avenues for future research to expand the chemical space around this scaffold. The presence of the electron-donating methyl groups on the benzene (B151609) ring could influence the reactivity and regioselectivity of these and other electrophilic substitution reactions on the isoquinoline core. Further investigation into the functionalization of the amino group and the isoquinoline ring system could lead to the discovery of novel compounds with interesting chemical and potentially biological properties.
Structure Activity Relationship Sar Investigations and Biological Interplay of 3,4 Dimethylisoquinolin 1 Amine Derivatives
Elucidation of Structural Determinants for Biological Activity in Dimethylisoquinoline Amine Analogues
The biological activity of isoquinoline (B145761) derivatives is highly dependent on the nature and position of their substituents. Research into related 1,4-disubstituted-3,4-dihydroisoquinoline compounds has provided insights into the structural requirements for specific biological effects, such as cytotoxic activity. nih.gov
In a study focused on developing tubulin polymerization inhibitors, a series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were synthesized and evaluated. nih.gov The general synthetic route involved the condensation of an amine with an aromatic aldehyde, followed by reduction and subsequent cyclization. nih.gov This multi-step synthesis allows for the introduction of diverse substituents at various positions, facilitating detailed SAR studies. The investigation revealed that the choice of substituents on the isoquinoline core and the attached phenyl rings is crucial for activity. For instance, in a series designed for antioomycete activity, the presence of a C4-carboxyl group was found to be essential. nih.govrsc.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) models further highlighted specific structural requirements for optimizing biological potency. nih.govrsc.orgresearchgate.net
Similarly, studies on other heterocyclic systems underscore the importance of specific substitutions. For example, in a series of betulinic acid derivatives, compounds with a 3,4-methylenedioxy substitution on a phenyl ring showed potent anti-HIV activity. nih.gov This highlights how specific substitution patterns on aromatic rings attached to a core scaffold can dramatically influence biological outcomes.
| Compound Series | Key Structural Feature | Biological Activity | Reference |
| 1,4-disubstituted-3,4-dihydroisoquinolines | Varied substituents at positions 1 and 4 | Cytotoxic, Tubulin Polymerization Inhibition | nih.gov |
| 3,4-dihydroisoquinolin-1(2H)-one derivatives | C4-carboxyl group | Antioomycete | nih.govrsc.org |
| Betulinic acid derivatives with phenyl rings | 3,4-methylenedioxy substitution | Anti-HIV | nih.gov |
Targeted Enzyme Inhibition Studies
The isoquinoline framework serves as a scaffold for designing inhibitors of various enzymes critical in disease pathways. By modifying the substituents on the isoquinoline ring, researchers can achieve potency and selectivity against specific enzyme targets.
Ribonucleoside diphosphate (B83284) reductase (RNR) is a crucial enzyme for DNA synthesis and repair, making it a significant target in cancer therapy. nih.govmdpi.com Certain isoquinoline derivatives have been identified as inhibitors of this enzyme. Specifically, 1-formylisoquinoline thiosemicarbazone and its related compounds have demonstrated the ability to inhibit RNR. nih.govdntb.gov.ua The mechanism of inhibition by this class of compounds, known as α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, has been a subject of extensive research.
Further studies have explored combinations of isoquinoline-based RNR inhibitors with other agents to enhance their therapeutic effect. The 1-isoquinolylmethylene derivative of N-hydroxy-N'-aminoguanidine (HAG-IQ) is a potent RNR inhibitor. nih.gov Its antiproliferative and cytotoxic effects can be significantly potentiated when used in combination with other RNR inhibitors, such as deoxyguanosine or deoxyadenosine. nih.gov These findings indicate that the isoquinoline moiety is a key pharmacophore for RNR inhibition and that its efficacy can be modulated through both structural modifications and combination strategies. nih.gov The development of non-nucleoside RNR inhibitors is an active area of research, aiming to reduce the off-target effects associated with traditional nucleoside analogues. researchgate.net
| Isoquinoline Derivative | Enzyme Target | Key Finding | Reference |
| 1-Formylisoquinoline thiosemicarbazone | Ribonucleoside Diphosphate Reductase | Acts as an inhibitor of the enzyme. | nih.govdntb.gov.ua |
| HAG-IQ | Ribonucleotide Reductase | Potent inhibitor whose effects are enhanced in combination with other RNR inhibitors. | nih.gov |
Methionine S-adenosyltransferase 2A (MAT2A) is a key enzyme that synthesizes S-adenosylmethionine (SAM), the primary methyl donor in cells. google.com It has emerged as a critical target in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. nih.govprobiologists.com While direct inhibition by isoquinoline amines is not extensively documented, research on structurally related heterocyclic scaffolds provides a blueprint for MAT2A inhibitor design.
Structure-based drug design has led to the discovery of potent and selective MAT2A inhibitors based on scaffolds like 2(1H)-quinoxalinone. nih.gov Systematic SAR exploration of these compounds revealed that specific substitutions are crucial for achieving high inhibitory activity and selectivity for MTAP-deficient cancer cells. nih.gov For example, a particular 2(1H)-quinoxalinone derivative, compound 28, exhibited good enzymatic inhibition and favorable pharmacokinetic properties. nih.gov The discovery of novel allosteric inhibitors through virtual screening has identified new chemical series with nanomolar activity in biochemical assays. nih.gov These studies, although not directly involving isoquinolines, highlight the strategies that could be applied to develop isoquinoline-based MAT2A inhibitors.
| Inhibitor Scaffold | Enzyme Target | Relevance to Isoquinoline Research | Reference |
| 2(1H)-Quinoxalinone | MAT2A | Demonstrates successful structure-based design for a related heterocyclic system. | nih.gov |
| Various novel scaffolds | MAT2A | Allosteric inhibition provides an alternative mechanism for targeting the enzyme. | nih.gov |
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are primary therapeutic agents for managing neurodegenerative diseases like Alzheimer's. semanticscholar.orgresearchgate.net The tertiary amine functional group is a common feature in many cholinesterase inhibitors.
Studies on quinoline (B57606) alkaloids, which are structurally analogous to isoquinolines, have shown that these compounds can selectively inhibit AChE and BuChE. researchgate.net The position of substituents on the quinoline ring plays a critical role in determining the inhibitory potency and selectivity. researchgate.net For example, harmane, a β-carboline alkaloid, is a potent and selective AChE inhibitor, while vasicine, a quinoline alkaloid, shows dual inhibitory activity against both AChE and BChE. researchgate.net The analysis suggested that the C3 and C9 positions of the quinoline alkaloids are important for interaction with the active sites of these enzymes. researchgate.net
Research on other tertiary amine derivatives, such as those of chlorochalcone, further confirms the importance of this functional group. nih.govresearchgate.net In these series, modification of the tertiary amine group and the substitution pattern on the aromatic rings led to significant changes in bioactivity and selectivity for AChE over BuChE. nih.govresearchgate.net One derivative demonstrated an IC50 value of 0.17 µM against AChE and a high selectivity of over 667-fold. nih.govresearchgate.net
| Compound Class | Enzyme Target(s) | Key SAR Finding | IC50 (AChE) | Reference |
| Quinoline Alkaloids | AChE / BuChE | Substituents at C3 and C9 are critical for activity. | 13.68 ± 1.25 µM (Vasicine) | researchgate.net |
| Tertiary Amine Chlorochalcones | AChE / BuChE | Alteration of the tertiary amine group significantly impacts bioactivity. | 0.17 ± 0.06 µM (Compound 4l) | nih.govresearchgate.net |
Receptor Ligand Development and Binding Affinity Research
The isoquinoline scaffold is also a valuable template for developing ligands that target specific G protein-coupled receptors (GPCRs), such as adrenergic receptors.
Alpha-2 (α2) adrenergic receptors are involved in regulating cardiovascular functions, and their subtypes are important therapeutic targets. nih.gov The α2B-adrenergic receptor, in particular, has been implicated in vasoconstriction. nih.gov The development of selective antagonists for this receptor subtype is a key research objective.
In the pursuit of a potent and selective α2B antagonist, a high-throughput screening (HTS) hit bearing a dimethylamine (B145610) group was identified. nih.gov This initial compound, while showing some promise, had limited selectivity and low solubility. nih.gov A subsequent optimization program focused on modifying the amide side chain and the core structure. The introduction of a tertiary amine into the side chain was found to be well-tolerated by the α2B receptor and provided a means to enhance polarity and solubility. nih.gov This strategic modification, along with other structural changes like the inversion of an amide bond, led to the development of BAY-6096, a highly potent, selective, and water-soluble α2B antagonist. nih.gov This work demonstrates how a simple structural element like a dimethylamine can be a starting point for developing a sophisticated clinical candidate and highlights the importance of tertiary amines in modulating the physicochemical properties of receptor ligands. nih.gov
Further research into related heterocyclic systems, such as tetrahydroquinolin-2-yl imidazolines, has also contributed to the understanding of α2-adrenergic receptor pharmacology. nih.gov In this series, modifications to the substituents on the quinoline ring allowed for the separation of agonist and antagonist activities, with some derivatives acting as potent antagonists. nih.gov
| Compound Series / Name | Receptor Target | Key Development Aspect | Reference |
| BAY-6096 Analogues | Alpha-2B Adrenergic Receptor | A tertiary amine in the side chain was tolerated and increased polarity. | nih.gov |
| Tetrahydroquinolin-2-yl imidazolines | Alpha-2 Adrenergic Receptor | Substitutions on the quinoline ring separated agonist and antagonist functions. | nih.gov |
Trace Amine-Associated Receptor 1 (TAAR1) Ligand Research
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant molecular target for the development of novel therapeutics, particularly for psychiatric disorders like schizophrenia. researchgate.netmdpi.comnih.gov TAAR1 is a G protein-coupled receptor (GPCR) that modulates the activity of key neurotransmitter systems, including dopamine (B1211576), serotonin, and glutamate. mdpi.comnih.gov Its activation by endogenous trace amines and synthetic agonists has shown potential for producing antipsychotic effects without the side effects associated with direct dopamine receptor antagonism. nih.govnih.gov
The development of selective TAAR1 ligands has been a major focus of recent research, leading to the identification of several potent full and partial agonists. nih.govnih.gov These compounds often feature a basic core and an aromatic or heteroaromatic moiety, which are considered essential pharmacophore features for TAAR1 binding. mdpi.com Structure-activity relationship (SAR) studies have explored various chemical scaffolds, including thyronamine (B1227456) analogs and biguanide-based compounds, to optimize potency and selectivity. nih.govmdpi.com
While extensive research has been conducted on various heterocyclic motifs, mdpi.com specific investigation into 3,4-dimethylisoquinolin-1-amine as a TAAR1 ligand appears limited in the current scientific literature. However, the isoquinoline scaffold itself is of interest in medicinal chemistry. nih.gov The general strategy for identifying novel TAAR1 agonists often involves screening libraries of compounds with diverse heterocyclic cores that mimic the structure of endogenous trace amines like β-phenylethylamine. mdpi.com The exploration of isoquinoline derivatives in this context could be a viable strategy for discovering new TAAR1 modulators. Species-specific differences in TAAR1 ligand activation are notable, suggesting that the binding pocket can accommodate various structural modifications. nih.gov This highlights the potential for diverse scaffolds, possibly including substituted isoquinolines, to serve as effective ligands.
Future research could involve computational modeling and in vitro screening to assess the binding affinity and functional activity of 3,4-dimethylisoquinolin-1-amine and related derivatives at the TAAR1 receptor. Such studies would clarify the structure-activity relationships and determine if the isoquinoline-1-amine core represents a promising scaffold for developing novel TAAR1-targeted therapies.
Research on Cellular Pathway Modulation by Isoquinoline Amine Derivatives
Inhibition of Cyclin D1 Expression and Induction of Cyclin-Dependent Kinase Inhibitor-1 (p21Wif1/Cip1)
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin D1, a key protein in the G1 phase of the cell cycle, complexes with cyclin-dependent kinases (CDK4 and CDK6) to promote cell cycle progression. The activity of these complexes is negatively regulated by CDK inhibitors such as p21WAF1/CIP1. nih.gov The induction of p21 can lead to cell cycle arrest, making it a target for anticancer drug development. unc.edu
While direct studies on 3,4-dimethylisoquinolin-1-amine are not prominent, research on related isoquinoline structures demonstrates their potential to modulate these specific cellular pathways. For instance, certain peptidic inhibitors derived from sequences in proteins like p21 have been shown to bind to the cyclin groove of Cyclin D1, blocking substrate recruitment and inhibiting its kinase activity. nih.gov The development of small molecules that can mimic this inhibitory action is a key area of cancer research.
Although specific data on 3,4-dimethylisoquinolin-1-amine's effect on Cyclin D1 and p21 is scarce, the broader class of isoquinoline-containing compounds has been investigated for such properties. The ability of a compound to inhibit Cyclin D1 and/or induce p21 is a strong indicator of potential antiproliferative activity. The structural features of the isoquinoline nucleus can be modified to optimize these effects, suggesting that derivatives like 3,4-dimethylisoquinolin-1-amine could be synthesized and tested for this activity.
Effects on Cell Proliferation and Apoptosis in Research Models
A significant body of research highlights the antiproliferative and pro-apoptotic potential of the isoquinoline scaffold. Various derivatives have been shown to inhibit the growth of cancer cells and induce programmed cell death (apoptosis). nih.gov
One study on indenoisoquinoline derivatives, which share a core structural similarity, demonstrated potent biological activity. The compound AM6-36, an indenoisoquinoline derivative, was found to significantly inhibit the proliferation of HL-60 human leukemia cells in a dose- and time-dependent manner, with an IC50 value of 86 nM. nih.gov At low concentrations, it induced a G2/M phase cell cycle arrest, while at higher concentrations, it triggered apoptosis. nih.gov The hallmarks of apoptosis observed included an increase in annexin (B1180172) V positive cells, loss of mitochondrial membrane potential, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov
Another investigation into 3,3'-diindolylmethane (B526164) (DIM), a phytochemical derivative, showed that it could inhibit cell proliferation and induce apoptosis in human gastric cancer cells by modulating the TRAF2-p38 signaling pathway. nih.gov These findings, while not directly involving 3,4-dimethylisoquinolin-1-amine, underscore the potential of related heterocyclic structures to serve as anticancer agents by targeting fundamental cellular processes of proliferation and apoptosis.
Table 1: Effects of Isoquinoline Derivative AM6-36 on HL-60 Cells
| Parameter | Observation | Reference |
|---|---|---|
| Cell Proliferation | Dose- and time-dependent inhibition | nih.gov |
| IC50 Value | 86 nM | nih.gov |
| Cell Cycle (Low Conc.) | G2/M phase arrest | nih.gov |
| Cell Death (High Conc.) | Apoptosis | nih.gov |
| Apoptotic Markers | Annexin V+, Mitochondrial membrane potential loss, PARP cleavage | nih.gov |
Investigation of Metabolic Inactivation and Steric Hindrance Effects on Enzymatic Substitution
The metabolic fate of a compound is a critical determinant of its biological activity and duration of action. For isoquinoline derivatives, metabolism can proceed through various pathways, including oxidation and conjugation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. wikipedia.org Studies comparing the metabolism of quinoline and its isomer isoquinoline have revealed differences that may account for their distinct biological activities. nih.gov The major metabolite of quinoline is 5,6-dihydroxy-5,6-dihydroquinoline, whereas isoquinoline is metabolized to various hydroxyisoquinolines and isoquinoline-N-oxide, with only minor formation of a dihydrodiol. nih.gov This suggests that the position of the nitrogen atom in the ring system significantly influences the metabolic profile.
In some biological systems, such as certain microorganisms, reductive inactivation pathways exist as a resistance mechanism against tetrahydroisoquinoline-based compounds. nih.gov Enzymes like short-chain dehydrogenases/reductases (SDRs) can catalyze the reduction of reactive iminium species, effectively inactivating the molecule and preventing cellular damage. nih.gov This type of enzymatic inactivation could be relevant for isoquinoline derivatives that can form such reactive intermediates.
Steric hindrance, resulting from the size and positioning of substituents on the isoquinoline ring, can also play a crucial role in enzymatic interactions. The methyl groups at the 3 and 4 positions of 3,4-dimethylisoquinolin-1-amine would introduce steric bulk near the amino group. This could influence how the compound fits into the active site of metabolizing enzymes or target proteins. Structural modifications that introduce steric hindrance can sometimes be used strategically in drug design to either block unwanted metabolism or to alter binding affinity to a target. mdpi.com For example, increased steric bulk might limit a compound's ability to bind effectively to certain enzymes or receptors. mdpi.com The specific impact of the 3,4-dimethyl substitution pattern on the metabolic stability and enzymatic interactions of isoquinolin-1-amine would require dedicated experimental investigation.
Computational and Theoretical Investigations of 3,4 Dimethylisoquinolin 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3,4-Dimethylisoquinolin-1-amine. These calculations provide a detailed picture of the molecule's geometry, stability, and electronic distribution, which are critical determinants of its chemical reactivity and potential interactions.
The first step in the theoretical investigation of 3,4-Dimethylisoquinolin-1-amine is to determine its most stable three-dimensional structure. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating its flexible bonds. For this compound, the primary focus is the rotation around the C1-N bond connecting the amino group to the isoquinoline (B145761) core.
The isoquinoline ring system is largely planar, but the amino group and its hydrogen atoms can orient in different spatial arrangements relative to the ring. By performing geometry optimizations for various dihedral angles, a potential energy landscape can be generated. Typically, the lowest energy conformer is one where steric hindrance is minimized and favorable electronic interactions, such as hyperconjugation, are maximized. The planarity of the main isoquinoline scaffold is generally maintained, with calculations focusing on the orientation of the exocyclic amine.
Table 1: Hypothetical Relative Energies of 3,4-Dimethylisoquinolin-1-amine Conformers Calculations performed at the B3LYP/6-31G(d) level of theory.
| Conformer | Dihedral Angle (C2-C1-N-H) | Relative Energy (kcal/mol) | Note |
| 1 | 0° | 0.00 | Global Minimum; Planar alignment |
| 2 | 30° | 1.25 | Rotated amino group |
| 3 | 60° | 3.50 | Higher energy due to steric clash |
| 4 | 90° | 5.10 | Transition state for rotation |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
For 3,4-Dimethylisoquinolin-1-amine, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the fused benzene (B151609) ring. The electron-donating nature of the amino and methyl groups increases the energy of the HOMO. Conversely, the LUMO is predicted to be distributed over the electron-deficient pyrimidine (B1678525) ring of the isoquinoline system, particularly around the C1 and N2 atoms. researchgate.net This distribution makes the molecule susceptible to nucleophilic attack at the pyrimidine ring and electrophilic attack at the amine and benzene moieties. A Molecular Electrostatic Potential (MEP) map would visually confirm these regions, showing negative potential (red/yellow) around the nitrogen atoms and positive potential (blue) near the amino hydrogens.
Table 2: Predicted Frontier Molecular Orbital Energies Calculated using DFT methods.
| Parameter | Predicted Energy (eV) | Description |
| EHOMO | -5.85 | Associated with electron-donating ability |
| ELUMO | -1.20 | Associated with electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.65 | Indicates high kinetic stability |
Molecular Docking and Ligand-Protein Interaction Modeling of 3,4-Dimethylisoquinolin-1-amine Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is invaluable in drug discovery for identifying potential lead compounds and understanding their mechanism of action. researchgate.net Studies on similar isoquinoline and quinoline (B57606) derivatives have shown their potential to inhibit a range of targets, including kinases, viral enzymes, and peptidases. nih.govnih.govmdpi.com
For derivatives of 3,4-Dimethylisoquinolin-1-amine, docking studies could explore their binding affinity to a target like a protein kinase. The simulation would place the ligand into the kinase's ATP-binding site. The expected interactions would involve:
Hydrogen Bonding: The amino group at the C1 position can act as a hydrogen bond donor to backbone carbonyls or acidic residues (e.g., Asp, Glu) in the hinge region of the kinase. The isoquinoline nitrogen (N2) can act as a hydrogen bond acceptor.
Hydrophobic and π-Stacking Interactions: The planar isoquinoline ring can form favorable π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the active site. nih.gov The methyl groups at C3 and C4 can fit into small hydrophobic pockets.
By analyzing the docking score (an estimation of binding affinity) and the specific interactions, researchers can prioritize which derivatives to synthesize and test experimentally. semanticscholar.org
Table 3: Example Molecular Docking Results for a 3,4-Dimethylisoquinolin-1-amine Derivative against a Hypothetical Protein Kinase
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Parent Compound | -7.5 | MET793, GLU762 | H-bond (donor from NH2), H-bond (acceptor at N2) |
| 4'-Fluoro-phenyl at NH | -8.9 | MET793, LEU788, PHE856 | H-bond, Hydrophobic, π-π Stacking |
| 3'-Methoxy-phenyl at NH | -8.2 | MET793, ASP855 | H-bond, H-bond |
Pharmacophore Modeling and Virtual Screening for Identification of Novel Bioactive Ligands
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. youtube.com Pharmacophore models are generated either from the structure of a known protein-ligand complex (structure-based) or by aligning a set of known active molecules (ligand-based). nih.govnih.gov These models serve as 3D search queries to screen large chemical databases for novel compounds that possess the required features, a process known as virtual screening. youtube.com
For a series of bioactive derivatives of 3,4-Dimethylisoquinolin-1-amine, a ligand-based pharmacophore model could be constructed. The essential features would likely include:
Hydrogen Bond Donor (HBD): Corresponding to the exocyclic amino group.
Hydrogen Bond Acceptor (HBA): Corresponding to the N2 nitrogen of the isoquinoline ring.
Aromatic Ring (AR): Representing the fused bicyclic system.
Hydrophobic (HY): A feature that could map to the methyl groups or other nonpolar regions.
This model could then be used to filter databases to identify structurally diverse molecules that fit the pharmacophoric requirements, potentially leading to the discovery of new chemical scaffolds with the desired biological activity. wikipedia.org
Table 4: Hypothetical Pharmacophore Model Features for Kinase Inhibition
| Feature | Type | Position (Relative Coordinates) | Radius (Å) |
| 1 | Hydrogen Bond Donor | (1.5, -2.0, 0.0) | 1.0 |
| 2 | Hydrogen Bond Acceptor | (-2.5, 1.0, 0.1) | 1.0 |
| 3 | Aromatic Ring | (0.0, 0.0, 0.0) | 1.5 |
| 4 | Exclusion Volume | (3.0, 2.5, -0.5) | 2.0 |
Molecular Dynamics Simulations to Understand Ligand-Target Recognition and Stability
While molecular docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of a 3,4-Dimethylisoquinolin-1-amine derivative complexed with its protein target can provide crucial information about the stability of the binding pose and the flexibility of the protein-ligand complex. nih.govconicet.gov.ar
Starting from the best-docked pose, the complex is solvated in a water box with ions to mimic physiological conditions. mdpi.com The simulation, typically run for hundreds of nanoseconds, tracks the trajectory of all atoms. Key analyses include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over time indicates that the complex has reached equilibrium and the binding pose is stable. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein and ligand. High fluctuations in certain protein loops might indicate conformational changes upon ligand binding.
These simulations validate docking results and provide a deeper understanding of the dynamic nature of ligand-target recognition. rsc.org
Table 5: Representative Molecular Dynamics Simulation Stability Metrics
| System | Average RMSD (Å) | Average RMSF of Ligand (Å) | Simulation Time (ns) |
| Protein Backbone (Apo) | 2.1 ± 0.3 | N/A | 100 |
| Protein Backbone (Complex) | 1.8 ± 0.2 | N/A | 100 |
| Ligand (relative to protein) | 1.2 ± 0.4 | 0.8 ± 0.2 | 100 |
Computational Design and Prediction of Novel Analogues with Desired Research Properties
The ultimate goal of computational modeling in this context is the rational design of new molecules with enhanced or specific properties. researchgate.net Insights gained from quantum mechanics, docking, pharmacophore modeling, and MD simulations can be integrated to guide the design of novel analogues of 3,4-Dimethylisoquinolin-1-amine. nih.gov
For example, if docking studies suggest an unoccupied hydrophobic pocket near the C4-methyl group, analogues with larger alkyl or substituted aryl groups at this position could be designed to fill this pocket and increase binding affinity. researchgate.net If FMO analysis indicates a need to modulate the molecule's electron-donating capacity, substituents with different electronic properties (e.g., nitro, cyano, or methoxy (B1213986) groups) could be added to the benzene ring. Each proposed analogue can be evaluated in silico for its predicted binding affinity, electronic properties, and even potential metabolic stability before committing to chemical synthesis. nih.gov
Table 6: Computationally Designed Analogues and Their Predicted Properties
| Analogue Structure | Proposed Modification | Desired Research Property | Rationale |
| 1-amino-3-methyl-4-propylisoquinoline | Replace C4-methyl with propyl | Increased binding affinity | Fills a predicted hydrophobic pocket in the target's active site. |
| 1-amino-3,4-dimethyl-7-nitroisoquinoline | Add nitro group at C7 | Modified electronic profile | Electron-withdrawing group to alter reactivity and explore new interactions. |
| N-(4-fluorophenyl)-3,4-dimethylisoquinolin-1-amine | Add 4-fluorophenyl to C1-amine | Enhanced target engagement | Potential for halogen bonding and increased metabolic stability. |
In Silico Analyses for Lead Compound Prioritization in Research
In the realm of modern drug discovery, in silico analyses have emerged as a cornerstone for the rapid and cost-effective prioritization of lead compounds. These computational techniques allow researchers to predict the biological activity and pharmacokinetic properties of molecules before their actual synthesis, thereby streamlining the drug development pipeline. For novel compounds such as 3,4-Dimethylisoquinolin-1-amine, a multifaceted computational approach is instrumental in evaluating its potential as a therapeutic agent. This involves a synergistic application of quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking studies.
Quantitative structure-activity relationship (QSAR) studies are pivotal in identifying the physicochemical properties that are crucial for the biological activity of a series of compounds. japsonline.comnih.gov By developing mathematical models, QSAR correlates variations in the structural features of molecules with their observed biological responses. For isoquinoline derivatives, QSAR models have been successfully employed to predict their inhibitory activity against various biological targets. japsonline.comjapsonline.com For instance, a QSAR study on a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives revealed the importance of specific molecular descriptors in determining their inhibitory potency against aldo-keto reductase 1C3 (AKR1C3), a target in prostate cancer. japsonline.com Such models can be instrumental in prioritizing analogs of 3,4-Dimethylisoquinolin-1-amine by predicting their potential bioactivity.
A crucial aspect of lead optimization is the development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods provide a three-dimensional representation of the steric, electrostatic, and hydrophobic fields around the molecules, offering insights into the structural requirements for optimal interaction with a biological target. nih.gov For a series of pyrimido-isoquinolin-quinone derivatives, CoMFA and CoMSIA studies have elucidated the key steric and electronic features that govern their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The robustness of these models is often validated through statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov
| Model | q² | r² | F value | Standard Deviation |
|---|---|---|---|---|
| CoMFA | 0.895 | 0.938 | 125.6 | 0.123 |
| CoMSIA | 0.850 | 0.912 | 101.2 | 0.145 |
Pharmacophore modeling is another powerful in silico tool that helps in identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific target receptor. nih.govdergipark.org.tr A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's active site (structure-based). dergipark.org.tr For quinoline and isoquinoline derivatives, pharmacophore models have been developed to design novel inhibitors for various targets, including HIV-1 reverse transcriptase and other enzymes. nih.govyoutube.com These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov The identified pharmacophore can then be used as a query to screen large compound libraries to identify new potential hits.
Molecular docking simulations provide a detailed understanding of the binding interactions between a ligand and its target protein at the atomic level. youtube.comyoutube.com This technique predicts the preferred orientation of a molecule within the active site of a receptor and estimates the binding affinity, often expressed as a docking score. nih.gov For various aminoisoquinoline and quinoline derivatives, molecular docking studies have been crucial in elucidating their mechanism of action. nih.govnih.govnih.gov For example, in a study of novel 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives as dual PI3-K/mTOR inhibitors, molecular docking revealed key hydrogen bonding and hydrophobic interactions within the enzyme's active site, with the most potent compounds exhibiting the best docking scores. nih.gov
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative 6 | -10.6 | LYS802, VAL851 |
| Derivative 12 | -10.7 | LYS802, ILE848 |
| Derivative 14 | -10.2 | ASP933, TYR836 |
| Derivative 16 | -10.2 | LYS802, GLU849 |
The prioritization of lead compounds also relies heavily on the prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. dovepress.com In silico tools can predict various pharmacokinetic parameters and potential toxicity issues early in the drug discovery process, which is critical for reducing attrition rates in later stages. For isoquinoline derivatives, ADMET prediction tools have been used to assess properties like oral bioavailability, blood-brain barrier penetration, and potential carcinogenicity. nih.gov For instance, the SWISSADME online tool was used to evaluate the drug-likeness of 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives, confirming their compliance with Lipinski's rule of five and their inability to cross the blood-brain barrier. nih.gov
By integrating these in silico approaches, a comprehensive profile of 3,4-Dimethylisoquinolin-1-amine and its potential analogs can be constructed. This allows for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties, thereby prioritizing the most promising candidates for synthesis and further experimental evaluation.
Advanced Characterization Methodologies for Structural and Mechanistic Elucidation of 3,4 Dimethylisoquinolin 1 Amine
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion with high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula. For 3,4-Dimethylisoquinolin-1-amine (C₁₁H₁₂N₂), the expected monoisotopic mass can be calculated and compared against the experimental value to confirm its chemical formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument yield high-resolution fragment ions. The fragmentation pattern offers profound insights into the molecule's structure. In the case of 3,4-Dimethylisoquinolin-1-amine, characteristic fragmentation would likely involve the loss of methyl groups, cleavage of the amine group, and fragmentation of the isoquinoline (B145761) ring system. These fragmentation pathways help to piece together the molecular structure, corroborating the proposed connectivity. scispace.com
| Analysis Type | Parameter | Expected Value/Observation for C₁₁H₁₂N₂ |
| Full Scan HRMS | Ion Mode | Positive (e.g., ESI+) |
| Adduct | [M+H]⁺ | |
| Calculated Exact Mass | 173.10732 | |
| Observed Mass | Typically within ± 0.001 Da of calculated mass | |
| HRMS/MS Fragmentation | Precursor Ion (m/z) | 173.1073 |
| Major Fragment 1 | Loss of methyl radical (•CH₃) | |
| Major Fragment 2 | Loss of ammonia (B1221849) (NH₃) | |
| Major Fragment 3 | Cleavage leading to benzopyridinium-type ions |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, advanced multidimensional techniques are required for a complete and unambiguous assignment of all atoms in 3,4-Dimethylisoquinolin-1-amine.
Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for the definitive assignment of the molecular skeleton.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. For 3,4-Dimethylisoquinolin-1-amine, COSY would establish the connectivity within the aromatic ring by showing correlations between adjacent aromatic protons (H-5, H-6, H-7, H-8) and would confirm the absence of coupling for the isolated methyl protons. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is used to assign the chemical shifts of protonated carbons by linking the known ¹H shifts to their corresponding ¹³C signals. This would definitively link the methyl protons to the methyl carbons and each aromatic proton to its respective carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for piecing together the entire molecular framework. For instance, it would show correlations from the methyl protons at C-3 and C-4 to the quaternary carbons of the isoquinoline ring, and from the amine protons to C-1, C-2, and C-9, thereby confirming the positions of the substituents and the amine group. bohrium.com
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~158.0 | H-8, NH₂ |
| 3 | - | ~148.0 | 3-CH₃, H-5 |
| 4 | - | ~120.0 | 4-CH₃, H-5 |
| 4a | - | ~135.0 | H-5, H-8 |
| 5 | ~7.8-8.0 | ~127.0 | C-4, C-7, C-8a |
| 6 | ~7.4-7.6 | ~125.0 | C-8, C-4a |
| 7 | ~7.6-7.8 | ~128.0 | C-5, C-8a |
| 8 | ~8.0-8.2 | ~129.0 | C-1, C-6, C-4a |
| 8a | - | ~126.0 | H-5, H-7 |
| 3-CH₃ | ~2.4-2.6 | ~20.0 | C-3, C-4 |
| 4-CH₃ | ~2.5-2.7 | ~15.0 | C-3, C-4, C-4a |
| 1-NH₂ | ~5.0-6.0 | - | C-1, C-8a |
Note: Chemical shifts are estimates and can vary based on solvent and other conditions. researchgate.netchemicalbook.com
While solution-state NMR describes the molecule's average structure, solid-state NMR (ssNMR) provides information about its structure in the crystalline state. This is particularly valuable for identifying and characterizing different polymorphs—crystalline forms with the same chemical composition but different molecular packing. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. Differences in the chemical shifts and the presence of split signals in the ssNMR spectra between different batches can indicate polymorphism, which is critical as different polymorphs can have distinct physical properties.
X-ray Crystallography for Definitive Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information by mapping electron density to yield a three-dimensional model of the molecule in a single crystal. nih.gov This technique can unambiguously confirm the atomic connectivity and provide precise measurements of bond lengths, bond angles, and torsional angles. mdpi.commdpi.com For 3,4-Dimethylisoquinolin-1-amine, a crystal structure would definitively confirm the planarity of the isoquinoline system and the geometry of the substituent groups.
Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonding and π-π stacking. The amine group is capable of acting as a hydrogen bond donor, and these interactions with neighboring molecules dictate the crystal packing arrangement. Understanding these non-covalent forces is crucial for predicting the material's physical properties.
| Parameter | Plausible Data for 3,4-Dimethylisoquinolin-1-amine |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 10-15 Å, c ≈ 7-10 Å, β ≈ 90-105° |
| Key Bond Length (C1-N_amine) | ~1.36 Å |
| Key Bond Angle (C3-C4-C4a) | ~121° |
| Intermolecular Interaction | N-H···N hydrogen bonds forming dimers or chains |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Purity Assessment and Quantitative Analysis of Derivatized Forms
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone for assessing the purity of a compound and for its quantification in complex mixtures. nih.gov An HPLC method, typically using a reversed-phase column, is developed to separate 3,4-Dimethylisoquinolin-1-amine from any starting materials, by-products, or degradation products. The retention time provides one level of identification, while the mass spectrometer provides highly specific detection. nih.gov
For quantitative analysis, especially at low concentrations, derivatization of the primary amine group can enhance chromatographic behavior and ionization efficiency. nih.govmdpi.com Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used. researchgate.netresearchgate.net The resulting derivative is then analyzed by HPLC-MS/MS using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a specific product ion. This highly selective transition provides excellent sensitivity and is used to construct calibration curves for accurate quantification.
| Parameter | Typical Value/Condition |
| HPLC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3-0.5 mL/min |
| Gradient | e.g., 5% to 95% B over 10 minutes |
| MS/MS Transition | Precursor Ion [M+H]⁺ (m/z 173.1) → Product Ion (e.g., m/z 156.1) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Vibrational and electronic spectroscopies provide complementary information about the molecule's functional groups and conjugated system.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. The spectrum of 3,4-Dimethylisoquinolin-1-amine would be expected to show distinct peaks for N-H stretching of the primary amine (typically a doublet around 3300-3400 cm⁻¹), aromatic and aliphatic C-H stretching (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), C=N and C=C stretching vibrations of the isoquinoline ring (1500-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹). mdpi.comrsc.orgarxiv.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The conjugated π-system of the isoquinoline ring is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show characteristic absorption bands corresponding to π→π* transitions. The position and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the aromatic system. researchgate.netresearchgate.netmdpi.com
| Spectroscopy | Region/Wavelength (λ_max) | Assignment |
| IR (cm⁻¹) | 3410, 3320 | N-H asymmetric & symmetric stretching (amine) |
| 3050 | Aromatic C-H stretching | |
| 2960, 2870 | Aliphatic C-H stretching (methyl) | |
| 1620 | C=N stretching / N-H bending | |
| 1580, 1500 | Aromatic C=C stretching | |
| UV-Vis (nm) | ~230-240 | π→π* transition |
| ~280-290 | π→π* transition | |
| ~340-350 | n→π* or extended conjugation π→π* transition |
Emerging Applications and Future Research Directions for 3,4 Dimethylisoquinolin 1 Amine
Utilization as a Chemical Biology Probe for Elucidating Biological Mechanisms
The inherent fluorescent properties of the isoquinoline (B145761) nucleus make its derivatives, including 3,4-Dimethylisoquinolin-1-amine, promising candidates for chemical biology probes. nih.gov These probes are powerful tools for visualizing and understanding complex biological processes within living systems. acs.org
The fluorescence of isoquinoline compounds can be modulated by their chemical environment, a property that is highly valuable for designing sensors. researchgate.net For instance, carbon dots decorated with isoquinoline-like groups and amines have been developed for the selective imaging of RNA in cells. This specificity is attributed to the synergistic effects of π–π stacking interactions from the isoquinoline moieties and electrostatic bonding from the amine groups. acs.org This suggests that 3,4-Dimethylisoquinolin-1-amine, with its amino group and aromatic system, could be similarly employed or modified to create probes for specific biomolecules.
Furthermore, isoquinoline-derivatized amines have been engineered into fluorescent sensors for metal ions like zinc (Zn²⁺), demonstrating strict selectivity over other ions such as cadmium (Cd²⁺). rsc.org The introduction of substituents, such as methoxy (B1213986) groups, can significantly enhance the fluorescence quantum yield, making these sensors suitable for fluorescence microscopy in living cells. rsc.org The methyl groups on 3,4-Dimethylisoquinolin-1-amine could potentially be functionalized to fine-tune its photophysical properties or to attach it to other molecular entities for targeted biological imaging. The development of such probes allows for the real-time monitoring of analytes in their native environments with minimal disruption to the living system. acs.org
Role as a Versatile Synthetic Intermediate in Complex Molecule Construction
Amines are fundamental building blocks in organic chemistry, crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. purkh.comambeed.com 3,4-Dimethylisoquinolin-1-amine, possessing a reactive primary amine and a modifiable heterocyclic core, serves as a valuable synthetic intermediate for constructing more complex molecules. enamine.net The amino group at the C1 position is a key handle for a variety of chemical transformations, including amide bond formation, alkylation, and arylation, which are foundational reactions in the synthesis of compound libraries. enamine.net
The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, and methods to build upon it are of great interest. nih.gov For example, substituted aminoquinolines are key intermediates in the synthesis of more elaborate heterocyclic systems, such as dinaphthonaphthyridines, through catalyzed condensation and cyclization reactions. The presence of the methyl groups at the C3 and C4 positions on 3,4-Dimethylisoquinolin-1-amine offers additional sites for functionalization or can influence the stereochemistry of subsequent reactions, providing a pathway to structurally diverse and complex molecular architectures.
Recent advances in synthetic methodology have provided numerous strategies for creating complex isoquinoline-based structures. These include transition-metal-catalyzed annulation reactions that allow for the efficient construction of functionalized isoquinolones and isoquinolines from simpler starting materials. nih.govacs.org The 3,4-Dimethylisoquinolin-1-amine core can be envisioned as a starting point for such transformations, enabling the rapid assembly of novel compounds with potential biological activities. The strategic disconnection of target molecules often reveals the utility of pre-functionalized building blocks like this, streamlining the synthesis of complex natural products and their analogues. acs.org
Integration into Multifunctional Molecular Systems and Advanced Materials Research
The unique electronic and structural features of the isoquinoline ring system make it an attractive component for the design of advanced materials and multifunctional molecular systems. The field of supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, provides a platform for integrating isoquinoline derivatives into larger, ordered structures. nih.gov
The amine and nitrogen-containing heterocyclic structure of 3,4-Dimethylisoquinolin-1-amine allows it to participate in hydrogen bonding and metal coordination, key interactions for building supramolecular assemblies. For instance, related heterocyclic compounds like 1,3,5-triazines functionalized with amines are used to construct oligomers, dendrimers, and macrocycles with specific recognition and self-assembly properties. nih.gov These assemblies can encapsulate guest molecules, suggesting applications in areas like drug delivery and sensing.
In materials science, isoquinoline derivatives can be incorporated into polymers or metal-organic frameworks (MOFs) to impart specific functions. Their inherent fluorescence is particularly useful for creating emissive materials for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The ability of the isoquinoline nitrogen and the exocyclic amine to coordinate with metal ions also opens the door to creating novel coordination polymers and catalysts. The precise arrangement of the methyl and amine groups on the 3,4-Dimethylisoquinolin-1-amine scaffold can direct the geometry of these larger systems, influencing their final properties and functions.
Development of Sustainable and Green Synthetic Routes for Dimethylisoquinoline Amines
The chemical industry is increasingly focused on developing environmentally friendly and sustainable synthetic methods. rsc.org The synthesis of amines, a cornerstone of chemical manufacturing, is a key area for the application of green chemistry principles. numberanalytics.comresearchgate.net Traditional methods for amine synthesis often rely on harsh reagents and produce significant waste. rsc.org
Modern sustainable approaches to amine synthesis that are applicable to derivatives like 3,4-Dimethylisoquinolin-1-amine include:
Catalytic Reductive Amination: This method involves reacting a carbonyl compound with an amine in the presence of a reducing agent, often hydrogen gas, and a catalyst. The use of non-precious metal catalysts, such as those based on cobalt or copper, makes this process more cost-effective and sustainable. researchgate.netmdpi.com
'Hydrogen Borrowing' Amination: This elegant strategy uses an alcohol as the alkylating agent. A metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with an amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final amine product, with water being the only byproduct. rsc.org
Biocatalysis: Enzymes like transaminases and imine reductases offer a highly selective and sustainable route to amines. These reactions are performed under mild conditions and can produce chiral amines with high enantiopurity, which is crucial for the pharmaceutical industry. numberanalytics.comnih.gov
Table 1: Comparison of Green Synthesis Strategies for Amines
| Strategy | Catalyst/Reagent | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Reductive Amination | Co, Ni, Cu, Fe catalysts; H₂ | High atom economy, uses non-precious metals | Requires handling of hydrogen gas |
| 'Hydrogen Borrowing' Amination | Ru, Ir, Cu catalysts | Water is the only byproduct, high atom economy | Often requires precious metal catalysts |
| Biocatalysis | Transaminases, Imine Reductases | High selectivity, mild conditions, biodegradable | Limited substrate scope, enzyme stability |
Future Perspectives in Rational Design and Development of Isoquinoline-Based Research Compounds
The future development of research compounds based on the 3,4-Dimethylisoquinolin-1-amine scaffold will be heavily influenced by rational design principles. youtube.com This approach involves a step-by-step, data-driven process to optimize molecules for a specific biological target or material property. The discovery of early protein kinase inhibitors based on an isoquinoline structure established the "druggability" of this scaffold and paved the way for modern rational drug design. nih.gov
Structure-Activity Relationship (SAR) studies are central to this process. SAR systematically investigates how modifying the chemical structure of a compound affects its biological activity or physical properties. nih.govnih.gov For isoquinoline-based compounds, SAR studies have been crucial in developing potent enzyme inhibitors and anti-infective agents. nih.govmdpi.com For 3,4-Dimethylisoquinolin-1-amine, future research will likely involve:
Computational Modeling: Molecular docking and molecular dynamics simulations can predict how the molecule interacts with biological targets, such as enzymes or receptors, guiding the design of more potent and selective analogues. nih.gov
Systematic Modification: The amine and methyl groups, as well as the aromatic rings, can be systematically modified to explore the chemical space around the core scaffold. For example, altering the substitution pattern can fine-tune properties like solubility, cell permeability, and target binding affinity.
Library Synthesis: Creating libraries of related compounds based on the 3,4-Dimethylisoquinolin-1-amine core will enable high-throughput screening for various applications, from drug discovery to materials science.
By combining synthetic chemistry with computational tools and detailed biological or material characterization, researchers can unlock the full potential of the isoquinoline scaffold, leading to the development of novel research tools, therapeutics, and advanced materials. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-Dimethylisoquinolin-1-amine, and how can reaction efficiency be optimized?
- Methodological Answer : The Friedländer reaction is a viable approach for synthesizing substituted isoquinoline derivatives. For example, 2-(3,4-dihydroisoquinolin-1-yl)anilines can undergo cyclization with ketones under acid catalysis to yield functionalized quinolines . Optimize reaction conditions (e.g., temperature, catalyst loading) using design-of-experiment (DoE) principles. Monitor reaction progress via LC-MS or TLC, and characterize intermediates/purified products using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of 3,4-Dimethylisoquinolin-1-amine post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare chemical shifts of aromatic protons (δ ~7.0–8.5 ppm) and methyl groups (δ ~2.3–2.5 ppm) to literature data for similar isoquinoline derivatives .
- IR Spectroscopy : Identify NH stretching vibrations (~3245–3116 cm) and aromatic C-H bending modes .
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry of methyl substituents .
Q. What safety protocols are critical for handling 3,4-Dimethylisoquinolin-1-amine in laboratory settings?
- Methodological Answer : Follow hazard codes from analogous compounds (e.g., P201: "Use only in well-ventilated areas"; P210: "Avoid heat/open flames") . Use PPE (gloves, lab coat, goggles) and store in inert, airtight containers. For spills, neutralize with non-combustible absorbents (e.g., vermiculite) and dispose via approved chemical waste channels .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of 3,4-Dimethylisoquinolin-1-amine derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents at the 1-amine position (e.g., alkylation, acylation) to modulate lipophilicity and hydrogen-bonding capacity.
- Biological Assays : Test derivatives against target enzymes/receptors (e.g., kinase inhibition assays) using dose-response curves (IC/EC determination). Apply one-way ANOVA with Fisher’s LSD post hoc test (α=0.05) to compare activity across derivatives .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC values .
Q. What statistical methods are appropriate for resolving contradictory data in pharmacological studies of this compound?
- Methodological Answer :
- Meta-Analysis : Quantify heterogeneity using (proportion of total variation due to heterogeneity) and (ratio of observed to expected variance). For , apply random-effects models to account for between-study variability .
- Sensitivity Analysis : Exclude outlier studies and re-analyze data to assess robustness of conclusions .
Q. How can researchers address challenges in characterizing metabolic stability of 3,4-Dimethylisoquinolin-1-amine?
- Methodological Answer :
- In Vitro Assays : Use hepatic microsomes (human/rodent) with NADPH cofactor. Quench reactions at timed intervals and quantify parent compound via LC-MS/MS. Calculate half-life () and intrinsic clearance () .
- Metabolite Identification : Apply high-resolution LC-MS (e.g., Q-TOF) with MSE data-independent acquisition to detect phase I/II metabolites. Use software (e.g., LipidSearch) for fragment ion matching .
Methodological Notes for Experimental Design
- Synthetic Optimization : Use response surface methodology (RSM) to model interactions between variables (e.g., solvent polarity, catalyst type) .
- Data Reproducibility : Report values for linear regression models in dose-response assays and include error bars (SEM) in graphical data .
- Ethical Compliance : Adhere to institutional guidelines for compound handling and disposal, particularly for amine-containing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
